molecular formula C19H21N3O3S2 B2591085 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313528-59-5

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2591085
CAS No.: 313528-59-5
M. Wt: 403.52
InChI Key: CEOSJLHNXRJCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-functionalized benzamide derivative with a 4-methyl-1,3-benzothiazole substituent. Its molecular formula is C₁₉H₂₁N₃O₃S₂ (based on analogous structures in ), featuring a diethylsulfamoyl group (-SO₂N(Et)₂) at the para position of the benzamide core.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-11-9-14(10-12-15)18(23)21-19-20-17-13(3)7-6-8-16(17)26-19/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOSJLHNXRJCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with 4-aminobenzoic acid or its derivatives.

    Introduction of the Diethylsulfamoyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones can be formed.

    Reduction: Amines or alcohols can be produced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylsulfamoyl group can enhance the compound’s ability to penetrate cell membranes, while the benzothiazole moiety can interact with specific binding sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural and physicochemical properties of 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (referred to as Compound A ) with structurally related sulfonamide-benzothiazole derivatives:

Compound Substituents Molecular Weight Key Functional Groups Biological Relevance Reference
Compound A -SO₂N(Et)₂ (benzamide); 4-methyl (benzothiazole) ~419.5 g/mol Diethylsulfamoyl, benzothiazole Potential enzyme inhibition (e.g., carbonic anhydrase)
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide -SO₂N(Et)₂ (benzamide); 4-methoxy (benzothiazole) 419.518 g/mol Methoxybenzothiazole, diethylsulfamoyl Altered solubility and metabolic stability
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide -SO₂N(CH₂CH₂CN)₂ (benzamide); 4-methyl (benzothiazole) 453.535 g/mol Cyanoethyl-sulfamoyl Enhanced hydrogen bonding capacity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide -SO₂N(Et)₂ (benzamide); 4-(4-nitrophenyl) (thiazole) 456.5 g/mol Nitrophenyl-thiazole Higher electron-withdrawing effects
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide -F (benzamide); no sulfonamide 272.3 g/mol Fluorobenzamide, benzothiazole Anticancer activity (reported in analogs)

Key Observations:

Substituent Impact on Bioactivity: The diethylsulfamoyl group in Compound A enhances hydrophobicity (logP ~3.5, inferred from ) compared to non-sulfonylated analogs (e.g., fluorobenzamide derivatives in ). This group may improve membrane permeability, critical for CNS-targeting drugs . Methoxy or nitro substituents () introduce steric and electronic effects, altering binding affinities to biological targets like kinases or proteases.

Spectral and Crystallographic Differences: IR spectra of benzothiazole sulfonamides (e.g., Compound A) show characteristic C=S (1247–1255 cm⁻¹) and NH stretches (3150–3319 cm⁻¹), absent in non-sulfonamide derivatives .

Biological Activity

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzamide core with a benzothiazole moiety, which is known for its diverse biological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity and influence various cellular pathways. The exact mechanism is still under investigation, but preliminary studies suggest it could involve:

  • Inhibition of key enzymes : Potentially affecting metabolic pathways related to cancer and inflammation.
  • Interaction with receptors : Modulating signals that influence cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds, including this compound, exhibit significant anticancer activities. For example, compounds targeting the epidermal growth factor receptor (EGFR) and HER-2 have shown promise in inhibiting breast cancer cell proliferation and angiogenesis .

Table 1: Summary of Anticancer Activity

CompoundTargetCell Line TestedActivity Level
4-(diethylsulfamoyl)-N-(4-methyl...)EGFR/HER-2SK-BR-3 (Breast)High
YH-9EGFR/HER-2MCF-7 (Breast)Moderate

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that similar benzothiazole derivatives can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Table 2: Inhibition of Inflammatory Pathways

CompoundPathway InhibitedEffect
4-(diethylsulfamoyl)-N-(4-methyl...)COX EnzymesReduced inflammation
N-(1,3-benzothiazol-2-yl)-arylamidesCytokine releaseDecreased cytokine levels

Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on EGFR Inhibition : A study highlighted the design and synthesis of N-(1,3-benzothiazol-2-yl) derivatives that effectively inhibited EGFR and HER-2 kinase activity, demonstrating their potential as dual-target inhibitors in cancer therapy .
  • Antibacterial Evaluation : Another research effort focused on the antibacterial properties of benzothiazole derivatives, indicating their effectiveness against various bacterial strains and suggesting their utility in developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.